SHP2 Inhibitor Scaffold Validation
3-Chloro-6-methylpyrazin-2-amine serves as the validated starting scaffold for the pyrazine class of allosteric SHP2 inhibitors. The clinical candidate TNO155, (3S,4S)-8-(6-amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine, is a direct synthetic derivative of this aminopyrazine core scaffold [1]. In contrast, alternative aminopyrazine positional isomers (e.g., 5-chloro-6-methylpyrazin-2-amine, CAS 453548-87-3) and other heterocyclic building blocks have not been validated in published SHP2 inhibitor optimization campaigns leading to clinical development. The TNO155 program identified multiple allosteric binding modes and optimized numerous chemical scaffolds in parallel, with the pyrazine class demonstrating favorable allosteric inhibition properties [2].
| Evidence Dimension | Validated use in clinical-stage SHP2 inhibitor scaffold |
|---|---|
| Target Compound Data | Validated as core scaffold for TNO155 (first-in-class allosteric SHP2 inhibitor currently in clinical trials for cancer) |
| Comparator Or Baseline | 5-Chloro-6-methylpyrazin-2-amine (CAS 453548-87-3): No published validation in SHP2 inhibitor clinical programs |
| Quantified Difference | Clinical candidate derived from target scaffold vs. no clinical-stage derivatives reported for positional isomer |
| Conditions | SHP2 allosteric inhibitor drug discovery program; structure-based drug design optimization |
Why This Matters
Procurement of the validated scaffold enables direct reproduction of published synthetic routes to clinical-stage SHP2 inhibitors without route re-validation.
- [1] LaMarche MJ, Acker M, Argintaru A, et al. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. J Med Chem. 2020;63(22):13578-13594. View Source
- [2] Sarver S. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Utah State University Discovery Catalog Entry. 2020. View Source
